2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound. The compound consists of a quinoline and isoquinoline moiety connected via a propyl chain. Its unique structure makes it of significant interest for various chemical and biological applications.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOIMOOIUSDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common method includes:
Initial Formation of 3,4-dihydroquinoline: : Starting with an aniline derivative, cyclization through intramolecular nucleophilic substitution.
Propyl Chain Introduction: : Alkylation using 1-bromopropane, under basic conditions, to attach the propyl group to the 3,4-dihydroquinoline moiety.
Coupling with Isoquinoline: : Using a palladium-catalyzed cross-coupling reaction to form the final product with isoquinoline derivatives. Industrial production might leverage batch or continuous flow reactors, optimizing conditions like temperature, pressure, and catalysts for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, commonly using reagents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.
Reduction: : Reduction reactions can convert keto groups to alcohols using agents like sodium borohydride (NaBH4).
Substitution: : Nucleophilic or electrophilic substitutions, often with halogenated reagents under basic conditions.
Reagents and Conditions
Oxidation: : mCPBA, H2O2, under mild acidic conditions.
Reduction: : NaBH4, lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Alkyl halides, aryl halides, in presence of a base like K2CO3.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Alcohols and amines.
Substitution Products: : Alkylated or arylated derivatives.
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds similar to 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant activity at the sigma-1 receptor (σ1R), which is implicated in various neurological disorders.
- Antidepressant Activity : Studies have shown that derivatives of quinoline compounds demonstrate antidepressant effects by modulating neurotransmitter systems. The interaction with σ1R may enhance neuroprotective effects and improve mood regulation .
- Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant activities. For instance, the incorporation of triazole rings has been linked to enhanced anticonvulsant efficacy in related structures . This suggests that the compound could be investigated for potential use in treating epilepsy or seizure disorders.
Oncology
The benzoisoquinoline structure has been associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : Compounds featuring this scaffold have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle progression .
- Targeted Therapy : The specificity of such compounds towards cancer cells over normal cells makes them suitable candidates for targeted therapy approaches. Ongoing research aims to refine these compounds for enhanced selectivity and reduced side effects.
Case Study 1: Antidepressant Development
A study published in 2014 explored a series of 3,4-dihydroquinolinone derivatives for their antidepressant properties. The findings suggested that modifications to the quinoline structure could lead to significant improvements in efficacy against depressive symptoms . The compound under discussion may provide a new lead for developing novel antidepressants.
Case Study 2: Cancer Treatment Research
In another investigation, the anticancer potential of benzoisoquinoline derivatives was assessed through in vitro assays on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis effectively. Further studies are required to elucidate the precise mechanisms involved .
Data Table: Comparison of Biological Activities
Mechanism of Action
The compound exerts effects through interactions with specific molecular targets. For example, it may bind to receptors or enzymes involved in neurotransmission, altering signal transduction pathways. The mechanism often involves ligand-receptor binding, initiating a cascade of intracellular events affecting cellular functions.
Comparison with Similar Compounds
Uniqueness
Unlike similar compounds, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's combined quinoline and isoquinoline structure offers enhanced binding affinity and specificity for certain biological targets.
Similar Compounds
Quinoline Derivatives: : Used in antimalarial drugs.
Isoquinoline Derivatives: : Found in several plant alkaloids.
Propyl-linked Compounds: : Often explored in synthetic organic chemistry for their versatile properties.
And that's a wrap on our deep dive into this fascinating compound! Anything else on your mind?
Biological Activity
The compound 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecular structure that incorporates elements known for their biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
The compound consists of a benzo[de]isoquinoline core with a propyl side chain attached to a dihydroquinoline moiety. This unique structure is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Research has indicated that derivatives of quinoline and isoquinoline structures possess significant anticonvulsant properties. For instance, compounds similar to the target molecule have been evaluated for their efficacy in reducing seizure activity in animal models. In a study using the maximal electroshock (MES) test, related compounds exhibited an effective dose (ED50) of around 29.6 mg/kg, demonstrating potential as anticonvulsants .
Neuroprotective Effects
The neuroprotective properties of compounds containing the dihydroquinoline structure have been noted in various studies. These compounds may exert their effects by modulating neurotransmitter systems and providing antioxidant protection against neuronal damage. The mechanism often involves the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases .
Antidepressant Potential
The presence of the dihydroquinoline moiety is also associated with antidepressant activity. A study indicated that similar compounds could stimulate central nervous system activity, suggesting that they may be beneficial in treating depression and anxiety disorders. The pharmacological profile includes enhancing serotonergic and dopaminergic signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and seizure thresholds.
- Antioxidant Properties : The structure allows for scavenging of free radicals, reducing oxidative stress in neuronal tissues.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action in synaptic clefts.
Table 1: Summary of Biological Activities and Efficacies
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
